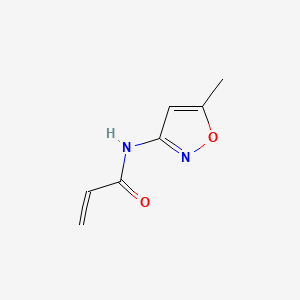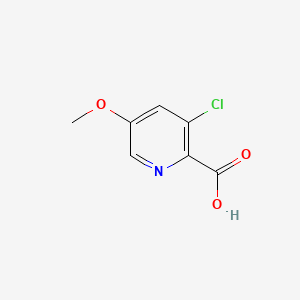
3-Chloro-5-methoxypicolinic acid
Overview
Description
3-Chloro-5-methoxypicolinic acid is a chemical compound with the molecular formula C7H6ClNO3 . It is a derivative of picolinic acid, which is itself a derivative of pyridine .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-methoxypicolinic acid consists of a pyridine ring substituted with a methoxy group at the 5-position and a chlorine atom at the 3-position . The molecular weight of this compound is 187.58 .Physical And Chemical Properties Analysis
3-Chloro-5-methoxypicolinic acid is a solid at room temperature . Its molecular weight is 187.58 .Scientific Research Applications
Chromatography
3-Chloro-5-methoxypicolinic acid has been utilized in the synthesis of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs are crucial for the separation of enantiomers in pharmaceutical compounds, which is essential for understanding their pharmacology, toxicology, and metabolism .
Material Science
In material science, this compound can be used to modify the surface properties of silica particles. This modification is significant for creating materials with specific interactions for chromatographic processes, enhancing the separation selectivity for a wide range of compounds .
Pharmaceutical Research
The compound is involved in the development of novel CSPs with high enantioselectivity. This is particularly important in pharmaceutical research for the separation of chiral drug compounds, which can have different therapeutic effects based on their chirality .
Chemical Synthesis
3-Chloro-5-methoxypicolinic acid serves as a building block in chemical synthesis. Its molecular structure, which includes both electron-withdrawing and electron-donating groups, makes it a versatile reagent for synthesizing a variety of complex molecules .
Safety and Environmental Studies
The safety profile of 3-Chloro-5-methoxypicolinic acid is also a subject of research. Understanding its hazard statements, precautionary statements, and proper handling procedures is crucial for its safe application in various fields .
Analytical Chemistry
This compound’s role in analytical chemistry is tied to its use in HPLC. It contributes to the development of analytical methods for detecting and quantifying substances, which is vital for quality control in various industries .
Enantioselective Recognition
Research into the enantioselective recognition abilities of CSPs containing 3-Chloro-5-methoxypicolinic acid helps in understanding the molecular interactions that govern chiral recognition. This knowledge is applied in designing better CSPs for analytical and preparative purposes .
Chemical Education
Lastly, 3-Chloro-5-methoxypicolinic acid can be used in educational settings to demonstrate the principles of molecular interaction and separation techniques. It serves as an example of how chemical compounds are applied in real-world scenarios .
Safety and Hazards
properties
IUPAC Name |
3-chloro-5-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOBDBZFHLWEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737537 | |
| Record name | 3-Chloro-5-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methoxypicolinic acid | |
CAS RN |
128073-09-6 | |
| Record name | 3-Chloro-5-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

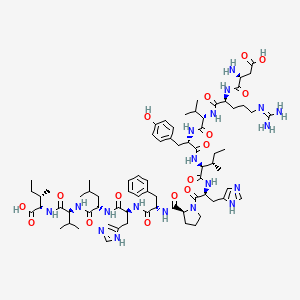
![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)
![Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate](/img/structure/B599584.png)
![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)


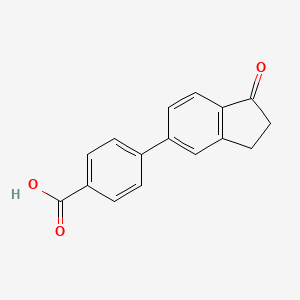
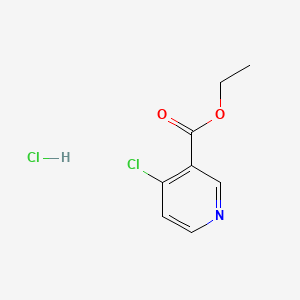

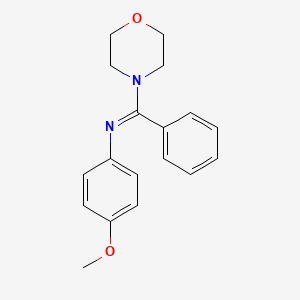

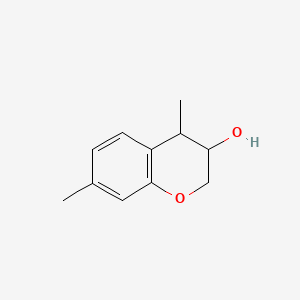
![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)
